N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide
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Overview
Description
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide is a synthetic organic compound of significant interest in scientific research. This compound is notable for its unique structure, which includes a fluorobenzene sulfonyl group and a propan-2-yloxy benzamide moiety. These features make it a valuable candidate for various chemical, biological, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide typically involves multiple steps. One common route includes:
Preparation of the tetrahydroquinoline core: : This often involves a Pictet-Spengler reaction where an amine reacts with an aldehyde in the presence of an acid catalyst.
Introduction of the fluorobenzene sulfonyl group: : This step usually requires a sulfonation reaction where fluorobenzenesulfonyl chloride reacts with the tetrahydroquinoline intermediate.
Attachment of the propan-2-yloxy benzamide group: : This can be achieved through an amide coupling reaction using appropriate coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In industrial settings, large-scale production might involve optimizing the reaction conditions to enhance yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and the use of automation are examples of modern techniques employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions might include the use of reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nucleophilic and electrophilic substitution reactions are also feasible, depending on the reacting groups and conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic conditions.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products depend on the specific reactions. For instance:
Oxidation: : Formation of N-oxide derivatives.
Reduction: : Production of reduced amine forms.
Substitution: : Derivatives with different substituents replacing the original groups.
Scientific Research Applications
This compound has shown potential in various fields, including:
Chemistry: : As a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its interaction with biological targets such as enzymes and receptors.
Medicine: : Studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: : Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide is complex and multifaceted. Its effects are mediated through:
Molecular Targets: : Includes various enzymes, receptors, and ion channels.
Pathways Involved: : Could involve modulation of signal transduction pathways, alteration of gene expression, or inhibition of specific enzymatic activities.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorobenzoyl)-4-(propan-2-yloxy)benzamide: : Lacks the sulfonyl group, leading to different reactivity and biological activity.
N-(4-methylbenzenesulfonyl)-4-(propan-2-yloxy)benzamide: : Substitutes fluorine with a methyl group, affecting its interaction with biological targets.
N-(1-(4-bromobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide: : Bromine instead of fluorine, resulting in altered chemical properties.
Uniqueness
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide is unique due to the combination of the fluorobenzenesulfonyl group and the propan-2-yloxy benzamide moiety, which imparts distinctive chemical properties and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O4S/c1-17(2)32-22-10-5-18(6-11-22)25(29)27-21-9-14-24-19(16-21)4-3-15-28(24)33(30,31)23-12-7-20(26)8-13-23/h5-14,16-17H,3-4,15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKPCNJGTRVCTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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